![molecular formula C14H15NO2 B12586807 Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- CAS No. 647017-96-7](/img/structure/B12586807.png)
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- is a chemical compound with the molecular formula C14H15NO2. This compound is characterized by the presence of a phenol group and a furan ring, which are connected through a butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- typically involves the coupling of phenolic and furanyl aldehydes with appropriate amines. One common method includes the use of mechanochemical means, where the reactants are subjected to grinding in a planetary ball mill. This method allows for efficient and quantitative synthesis of the compound .
Industrial Production Methods
Industrial production of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated phenols and related derivatives.
Scientific Research Applications
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, modulating their activity. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- can be compared with other phenolic and furanyl compounds:
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Furan: A heterocyclic compound with a five-membered ring containing one oxygen atom.
2-Furylmethanol: A compound with a furan ring and a hydroxymethyl group.
The uniqueness of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- lies in its combined structure of phenol and furan, which imparts distinct chemical and biological properties .
Properties
CAS No. |
647017-96-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)but-3-enylamino]phenol |
InChI |
InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2 |
InChI Key |
RXJNLFBXXMKKOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)
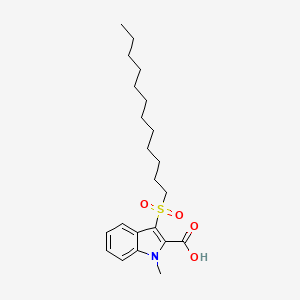
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
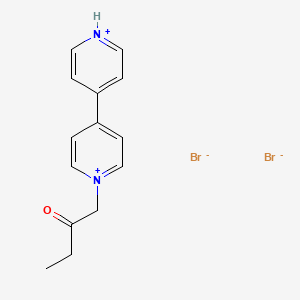
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)

![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
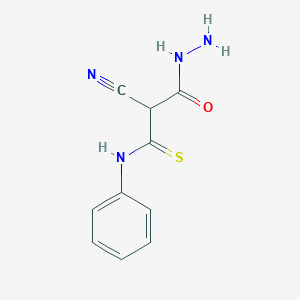
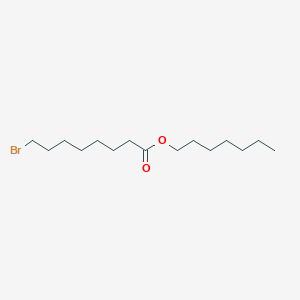
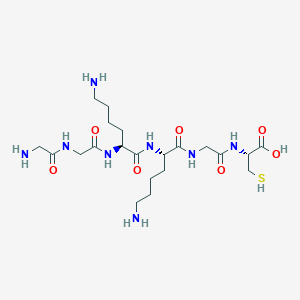
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
